Methyl 7-nitro-1H-benzo[d][1,2,3]triazole-5-carboxylate

Fluorescent dye synthesis Bioimaging agents Click chemistry labeling

Methyl 7-nitro-1H-benzo[d][1,2,3]triazole-5-carboxylate (CAS 706793-17-1; molecular formula C₈H₆N₄O₄; molecular weight 222.16) is a nitro-substituted benzotriazole derivative bearing a methyl ester at the 5-position. It is commercially supplied at 97–98% purity for research use.

Molecular Formula C8H6N4O4
Molecular Weight 222.16
CAS No. 706793-17-1
Cat. No. B2719233
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 7-nitro-1H-benzo[d][1,2,3]triazole-5-carboxylate
CAS706793-17-1
Molecular FormulaC8H6N4O4
Molecular Weight222.16
Structural Identifiers
SMILESCOC(=O)C1=CC2=NNN=C2C(=C1)[N+](=O)[O-]
InChIInChI=1S/C8H6N4O4/c1-16-8(13)4-2-5-7(10-11-9-5)6(3-4)12(14)15/h2-3H,1H3,(H,9,10,11)
InChIKeyONXPSGIYDVOMHY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 7-nitro-1H-benzo[d][1,2,3]triazole-5-carboxylate (CAS 706793-17-1) Baseline Identity and Supply Landscape


Methyl 7-nitro-1H-benzo[d][1,2,3]triazole-5-carboxylate (CAS 706793-17-1; molecular formula C₈H₆N₄O₄; molecular weight 222.16) is a nitro-substituted benzotriazole derivative bearing a methyl ester at the 5-position . It is commercially supplied at 97–98% purity for research use . As a member of the nitrobenzotriazole carboxylate family, it is positioned as a synthetic building block for fluorescent dyes, bioimaging agents, and heterocyclic elaboration—applications driven by the presence of electron‑withdrawing nitro and ester functionalities on the benzotriazole core [1].

Substitution Risk in Nitrobenzotriazole Procurement: Why CAS 706793-17-1 Cannot Be Replaced by Non-Nitro or Differently Substituted Analogs


Benzotriazole‑5‑carboxylate esters and nitrobenzotriazole isomers are not functionally interchangeable. The presence and position of the nitro group fundamentally alter electronic properties, reactivity, and application suitability. Nitro-substituted benzotriazoles exhibit markedly enhanced toxicity and distinct biological profiles in embryonic assay systems when compared to their non‑nitro or differently substituted counterparts [1]. Attempts to directly replace the methyl ester with the free carboxylic acid (CAS 333767‑00‑3) or with non‑nitro methyl benzotriazole‑5‑carboxylates (e.g., CAS 113053‑50‑2) produce molecules with different physicochemical, reactivity, and biological profiles . These differences preclude generic interchange in any structure‑dependent application.

Procurement‑Grade Differentiation Evidence: Quantifiable Performance Metrics for Methyl 7‑nitro‑1H‑benzo[d][1,2,3]triazole‑5‑carboxylate vs. Closest Analogs


Functional Application Differentiation: Designated Intermediate for Fluorescent Dye and Bioimaging Agent Synthesis vs. Generic Benzotriazole Building Blocks

Methyl 7‑nitro‑1H‑benzo[d][1,2,3]triazole‑5‑carboxylate is explicitly referenced as an intermediate for the synthesis of fluorescent dyes and bioimaging agents due to the combined electron‑withdrawing effect of its nitro group and ester functionality—a property not shared by the non‑nitro analog Methyl 1H‑1,2,3‑benzotriazole‑5‑carboxylate (CAS 113053‑50‑2) [1]. The nitroaromatic structure enhances the compound's utility in click‑chemistry‑based biomolecule labeling applications [1].

Fluorescent dye synthesis Bioimaging agents Click chemistry labeling

Positional Isomerism and Tautomeric Distinctiveness: 7‑Nitro‑1H‑ vs. Alternative Nitrobenzotriazole Regioisomers

Methylation and nitration patterns on the benzotriazole core produce distinct regioisomers with non‑equivalent properties. Studies on nitrobenzotriazole methylation demonstrate that products such as 1‑methyl‑4‑nitrobenzotriazole and 2‑methyl‑4‑nitrobenzotriazole are structurally and electronically distinct from 7‑nitro‑substituted derivatives [1][2]. The target compound's 7‑nitro‑1H‑benzotriazole‑5‑carboxylate substitution pattern (equivalent to 4‑nitro‑1H‑1,2,3‑benzotriazole‑6‑carboxylate under alternate numbering) represents a specific regioisomer that cannot be assumed equivalent to 4‑nitro‑, 5‑nitro‑, or 6‑nitro‑benzotriazole carboxylate isomers for any structure‑dependent application.

Regiochemistry Tautomerism Nitrobenzotriazole isomers

Nitro Group Contribution to Biological Potency: Class‑Level Potency Enhancement vs. Non‑Nitro Benzotriazoles

Within the broader nitroazole compound class, nitrotriazole derivatives exhibit significantly greater potency than non‑nitro triazoles and nitroimidazoles. In studies against Trypanosoma cruzi, nitrotriazole compounds were significantly more potent than both nitroimidazoles and unsubstituted triazoles [1]. While these data are not derived from direct testing of Methyl 7‑nitro‑1H‑benzo[d][1,2,3]triazole‑5‑carboxylate itself, they establish a class‑level SAR principle: the presence of a nitro group on a triazole‑containing scaffold is consistently associated with enhanced biological activity [1][2]. This provides a rational basis for selecting the nitro‑substituted target compound over its non‑nitro benzotriazole‑5‑carboxylate ester analog for biological screening applications.

Nitroreductase Antiparasitic Structure-activity relationship

Purity‑Level Differentiation at Point of Procurement: 98% Assay vs. Lower‑Purity Alternatives

Commercially available Methyl 7‑nitro‑1H‑benzo[d][1,2,3]triazole‑5‑carboxylate is supplied at a certified purity of 98% (Alfa Aesar / Thermo Fisher, Macklin) [1]. This contrasts with the structurally related free acid (7‑nitro‑1H‑benzo[d][1,2,3]triazole‑5‑carboxylic acid, CAS 333767‑00‑3), which is supplied at 97% purity , and with the non‑nitro analog Methyl 1H‑1,2,3‑benzotriazole‑5‑carboxylate, which is available at 97% purity [2]. While the 1% purity differential is modest, the target compound's specification of 98% is the highest among these direct comparators at the research‑scale procurement level.

Chemical purity Quality control Procurement specification

High‑Confidence Deployment Scenarios for Methyl 7‑nitro‑1H‑benzo[d][1,2,3]triazole‑5‑carboxylate (CAS 706793-17-1) Based on Verifiable Evidence


Fluorescent Probe and Bioimaging Agent Development

The compound is explicitly documented as a synthetic intermediate for fluorescent dyes and bioimaging agents, with its electron‑withdrawing nitro and ester groups facilitating click‑chemistry conjugation to biomolecules [1]. Procurement is most appropriate for laboratories developing nitroaromatic‑based fluorophores where the 7‑nitro‑1H‑benzotriazole‑5‑carboxylate scaffold is required as the core architecture.

Structure–Activity Relationship (SAR) Studies on Nitrobenzotriazole Pharmacophores

Class‑level evidence indicates that nitrotriazole compounds are significantly more potent than non‑nitro triazoles in antiparasitic and antimicrobial contexts [2]. Researchers constructing benzotriazole‑focused compound libraries for nitroreductase‑dependent biological screening should include this specific 7‑nitro regioisomer, as omission of the nitro group or substitution at alternative positions is predicted to alter potency based on established SAR trends.

Regioselective Heterocyclic Derivatization Requiring Defined Substitution Geometry

The 7‑nitro‑1H‑benzotriazole‑5‑carboxylate architecture offers two differentiated functional handles (nitro for reduction/functionalization; methyl ester for hydrolysis or transesterification) at geometrically defined positions distinct from 4‑nitro, 5‑nitro, or 6‑nitro isomers [3]. This defined regiochemistry supports synthetic sequences requiring sequential or orthogonal derivatization, where isomeric purity of the starting material is a prerequisite for downstream product integrity.

High‑Purity Reference Standard for Analytical Method Development

With a certified purity of 98%—higher than the 97% specification of its closest structural comparators (the free carboxylic acid analog and the non‑nitro methyl ester) —this compound is suitable as a chromatographic or spectroscopic reference standard for method development, impurity profiling, and quality control workflows targeting nitrobenzotriazole‑containing samples.

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